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5-Amino-2-(bromomethyl)phenol

Cat. No.: B11899110
M. Wt: 202.05 g/mol
InChI Key: AKIILUAPXRJOGG-UHFFFAOYSA-N
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Description

5-Amino-2-(bromomethyl)phenol is an organic compound with the molecular formula C7H8BrNO . It belongs to the class of phenolic compounds, which are aromatic rings with one or more hydroxyl groups and are known to be produced through the secondary metabolism of plants and by chemical synthesis . This compound features a phenol core structure substituted with both an amino group and a bromomethyl group. The presence of these multiple functional groups makes it a versatile and valuable synthetic intermediate or building block in various research applications, particularly in organic and medicinal chemistry. The bromomethyl group is a reactive handle that can participate in substitution reactions, allowing for the formation of carbon-nitrogen or carbon-carbon bonds. This enables researchers to tether the phenolic core to other molecular scaffolds. The amino and phenolic hydroxyl groups provide additional sites for further chemical modification or for interaction with biological targets. As a phenolic compound, it shares a basic structural motif with many substances that have demonstrated significant biological activities, including antibacterial properties . This reagent is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for personal application. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B11899110 5-Amino-2-(bromomethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

5-amino-2-(bromomethyl)phenol

InChI

InChI=1S/C7H8BrNO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,9H2

InChI Key

AKIILUAPXRJOGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)CBr

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Bromomethyl Phenol

Precursor-Based Synthesis Strategies

These strategies rely on commercially available or easily synthesized precursors that already contain one or more of the target functional groups. The primary challenge lies in the selective introduction of the remaining groups onto the aromatic ring.

A logical approach begins with a substituted aminophenol, such as 3-amino-2-methylphenol. This pathway involves the bromination of the methyl group, which is ortho to the hydroxyl group and meta to the amino group. The benzylic position of the methyl group is susceptible to radical bromination, typically using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.

However, the presence of the activating amino and hydroxyl groups complicates direct bromination. These groups strongly direct electrophilic aromatic substitution to the ortho and para positions, leading to unwanted ring bromination. Therefore, this strategy is heavily dependent on the use of protecting groups to temporarily deactivate the ring and prevent side reactions.

An alternative strategy involves introducing the amino group as the final key step. This route would start with a precursor like 2-(bromomethyl)phenol (B1590775) or its protected form. The synthesis would then proceed by introducing a nitro group at the 5-position, followed by its reduction to the desired amino group.

The key steps in this process are:

Nitration: The phenol (B47542) ring is nitrated to introduce a nitro group. The hydroxyl group is a strong ortho-, para-director, while the bromomethyl group is weakly deactivating and meta-directing. This combination favors the introduction of the nitro group at the 4- or 6-position relative to the hydroxyl group. Achieving substitution at the desired 5-position (meta to the hydroxyl group) is challenging and may require harsh conditions or specific directing strategies.

Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding amine. This is a standard transformation that can be accomplished with a variety of reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd/C) or metal-acid combinations like tin and hydrochloric acid (Sn/HCl).

Given the high reactivity of both amino and hydroxyl groups, their protection is essential for achieving selectivity in the synthesis of 5-Amino-2-(bromomethyl)phenol. libretexts.org A protecting group is a temporarily attached molecular fragment that masks a functional group to prevent it from reacting. organic-chemistry.org

Amino Group Protection: The nucleophilic amino group is susceptible to oxidation and alkylation and strongly activates the aromatic ring. libretexts.org Converting it to a less-activating amide, such as an acetamide, or a carbamate (B1207046) like a tert-butyloxycarbonyl (Boc) group, mitigates these issues. organic-chemistry.orgnih.gov This protection strategy is crucial for preventing unwanted side reactions during bromination or other electrophilic substitution steps. libretexts.org

Hydroxyl Group Protection: The phenolic hydroxyl group is acidic and can interfere with reactions involving bases or organometallic reagents. It can be protected by converting it into an ether (e.g., benzyl (B1604629) or methyl ether) or an ester. libretexts.org This prevents O-alkylation and other undesired reactions.

The choice of protecting groups is governed by the "orthogonal strategy," which ensures that each group can be removed under specific conditions without affecting the others. organic-chemistry.org For example, a Boc-protected amine can be deprotected with acid, while a benzyl ether protecting a hydroxyl group is removed by hydrogenolysis. organic-chemistry.orglibretexts.org

The following table summarizes common protecting groups for amine and phenol functionalities.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
Amine AcetylAcAcetic Anhydride (B1165640)Acid or Base Hydrolysis libretexts.org
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (e.g., TFA) organic-chemistry.orgnih.gov
Benzyl carbamateCbzBenzyl chloroformateHydrogenolysis nih.gov
Phenol BenzylBnBenzyl BromideHydrogenolysis libretexts.org
AcetylAcAcetic AnhydrideAcid or Base Hydrolysis
tert-ButyldimethylsilylTBDMSTBDMS-ClFluoride Ion (e.g., TBAF) or Acid libretexts.org

Advanced Synthetic Route Development

Modern synthetic chemistry offers more sophisticated methods for regioselective functionalization, which can provide more efficient pathways to complex molecules like this compound.

N-Bromosuccinimide (NBS) is a versatile reagent for regioselective bromination of aromatic compounds. researchgate.netnih.gov While it is commonly used for allylic and benzylic bromination via a radical mechanism, it can also act as an electrophilic brominating agent for activated aromatic rings like phenols. organic-chemistry.org

The regioselectivity of NBS bromination on phenols can be highly dependent on the reaction conditions. nih.gov For instance, the choice of solvent and the presence of catalysts can influence whether bromination occurs at the ortho or para position relative to the hydroxyl group. nih.govnih.gov Studies have shown that using NBS in solvents like acetonitrile (B52724) or methanol (B129727) can lead to highly selective monobromination. nih.govnih.gov The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can accelerate the reaction and enhance selectivity by protonating the NBS, creating a more reactive electrophilic bromine species. nih.gov

The table below details findings from research on the regioselective bromination of substituted phenols using NBS.

SubstrateReagent/CatalystSolventTemperatureOutcomeReference
para-Substituted PhenolsNBS / p-TsOH (10 mol%)ACS-Grade MethanolRoom TempHigh yield of mono-ortho-brominated product nih.gov
AnisoleNBSAcetonitrileRoom Temppara-Bromination favored nih.gov
PhenolNBS / Silica (B1680970) GelDichloromethaneRoom TempHigh para-selectivity nih.gov
Boc-D-Tyr-OMeNBSEthyl AcetateRoom TempPredominantly dibrominated product researchgate.net

This research indicates that while NBS is a powerful tool, achieving the desired regioselectivity for a complex substrate requires careful optimization of reaction conditions. researchgate.netnih.govnih.gov

Beyond the traditional nitration-reduction sequence, several modern catalytic methods have been developed for the direct amination of phenols. These methods offer alternative, potentially more efficient routes.

Rhodium-Catalyzed Amination: Recent advancements have demonstrated the direct amination of phenols using a rhodium catalyst. organic-chemistry.orgacs.org This method facilitates the coupling of phenols with various primary and secondary amines, producing anilines with water as the only byproduct. organic-chemistry.orgacs.org The reaction proceeds through the keto-enol tautomerization of the phenol, enabled by the catalyst, followed by dehydrative condensation with the amine. organic-chemistry.orgacs.org

Metal-Free Amination (Smiles Rearrangement): A metal-free approach involves the direct amination of phenols via an alkylation-Smiles rearrangement protocol. researchgate.net This intramolecular nucleophilic aromatic substitution reaction can transform phenols into anilines using specific aminating reagents, such as 2-bromopropionic acid amide, in the presence of a base. researchgate.net

These advanced methods provide powerful alternatives for C-N bond formation, although their application to a sterically hindered and electronically complex substrate like a substituted 2-(bromomethyl)phenol would require specific investigation and optimization.

MethodCatalyst/ReagentKey FeaturesByproduct
Rhodium-Catalyzed Amination Rhodium(III) complex (e.g., [Cp*RhCl₂]₂)Direct coupling of phenols and amines; broad substrate scopeWater organic-chemistry.orgacs.org
Smiles Rearrangement Aminating agent (e.g., 2-bromopropionic acid amide) / BaseMetal-free; intramolecular rearrangementVaries with reagents researchgate.net
Buchwald-Hartwig Amination Palladium or Copper catalysts / BaseCross-coupling of aryl halides/triflates with aminesStoichiometric salts

Microwave-Assisted Synthetic Protocols for Phenolic Compounds

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, offering advantages such as reduced reaction times, increased yields, and enhanced reaction selectivity. In the context of phenolic compounds, microwave-assisted extraction (MAE) is a widely utilized technique for isolating these compounds from various natural sources. nih.govcetjournal.it The principles underlying MAE can also inform synthetic applications. The efficiency of microwave-assisted processes is influenced by several key parameters, including the choice of solvent, temperature, duration, and microwave power. nih.gov

The selection of an appropriate solvent is critical, as its ability to absorb microwave energy is dependent on its dielectric constant and dielectric loss constant. nih.gov Solvents with high dielectric properties heat up rapidly, which can accelerate reaction rates. For instance, aqueous solutions of ethanol (B145695) and methanol have been shown to be effective for the extraction of phenolic compounds. nih.gov The concentration of the solvent also plays a role; studies have found that 50% (v/v) ethanol or acetone (B3395972) can maximize extraction yields in MAE. nih.gov

Temperature and microwave power are directly related, with higher power leading to higher temperatures, which can improve the yield of phenolic compounds. nih.govcetjournal.it However, excessive temperatures or prolonged exposure to microwaves can lead to the degradation of the target compounds. nih.gov Research indicates that short extraction times, often as little as 5 to 10 minutes, can be sufficient to achieve high yields, a significant improvement over conventional methods that can take an hour or more. nih.govcetjournal.it

The table below summarizes findings from various studies on microwave-assisted extraction of phenolic compounds, illustrating the impact of different experimental parameters.

ParameterCondition 1Condition 2ObservationSource
SolventAqueous EthanolAqueous MethanolAqueous ethanol was found to be more suitable for the extraction of total flavonoids, hydroxycinnamic acids, and flavonols. nih.gov
Extraction Time5 minutes15-25 minutesThe highest content of specific phenolic compounds and antioxidant capacity was achieved at 5 minutes. Longer durations only increased total phenolic content. nih.gov
Microwave Power500 W700 WPhenolic yields increased with increasing microwave power. Yields were over twice those of conventional maceration extraction. cetjournal.it
Solvent Concentration50% (v/v) Ethanol50% (v/v) AcetoneThe highest extraction yields for MAE were found using 50% (v/v) solutions of either ethanol or acetone. nih.gov

Reaction Mechanisms and Intramolecular/intermolecular Chemical Transformations

Mechanistic Investigations of Bromomethyl Reactivity

The bromomethyl group is a key reactive site in 5-Amino-2-(bromomethyl)phenol, primarily participating in nucleophilic substitution reactions.

Nucleophilic Substitution Pathways (SN1, SN2) at the Bromomethyl Carbon

The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

SN2 Mechanism : This pathway is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. dalalinstitute.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. lasalle.edu The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. dalalinstitute.com For instance, the reaction of a bromomethyl group with nucleophiles like amines, thiols, or alkoxides often follows an SN2 pathway to form the corresponding substituted products.

SN1 Mechanism : This two-step mechanism involves the initial, slow departure of the bromide ion to form a benzylic carbocation intermediate. This carbocation is then rapidly attacked by a nucleophile. The formation of the carbocation is the rate-determining step. dalalinstitute.com The stability of the benzylic carbocation, which is resonance-stabilized by the benzene (B151609) ring, makes the SN1 pathway plausible, especially with weak nucleophiles or in polar protic solvents that can solvate the leaving group.

The choice between the SN1 and SN2 pathways is a competitive process influenced by several factors as summarized in the table below.

FactorFavors SN1Favors SN2
Nucleophile Weak nucleophilesStrong nucleophiles
Substrate Formation of a stable carbocationSterically unhindered substrate
Solvent Polar protic solventsPolar aprotic solvents
Leaving Group Good leaving groupGood leaving group

Influence of Phenolic Hydroxyl and Amino Groups on Electrophilicity of Bromomethyl Moiety

The phenolic hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring significantly modulate the reactivity of the bromomethyl group.

Phenolic Hydroxyl Group : The hydroxyl group is an electron-donating group through resonance, which can increase the electron density of the benzene ring. This electronic effect can influence the stability of the transition state in SN2 reactions and the carbocation intermediate in SN1 reactions. The phenolic -OH can stabilize transition states through hydrogen bonding.

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and hydroxyl groups.

Substituent Directing Effects of Amino and Hydroxyl Groups

Both the amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups and are ortho-, para-directing. This means they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the hydroxyl group is at position 1 and the amino group is at position 5.

The hydroxyl group at C1 directs electrophiles to C2, C4, and C6.

The amino group at C5 directs electrophiles to C2, C4, and C6.

The positions C2 and C6 are ortho to the hydroxyl group, and C4 is para. The positions C2 and C6 are also meta to the amino group, while C4 is ortho to the amino group. The directing effects of these two powerful activating groups are therefore cooperative, strongly favoring substitution at the C4 and C6 positions. The C2 position is already substituted with the bromomethyl group.

Reaction Site Selectivity Studies

Given the directing effects of the hydroxyl and amino groups, electrophilic substitution reactions on this compound are expected to be highly regioselective. The primary sites for electrophilic attack are the C4 and C6 positions, which are activated by both the hydroxyl and amino groups. The steric hindrance from the adjacent bromomethyl group at C2 might slightly disfavor substitution at C6 compared to C4.

For example, in a nitration reaction, which introduces a nitro (-NO2) group onto the aromatic ring, the electrophile (NO2+) would preferentially attack the C4 or C6 positions. minia.edu.eg The exact ratio of the products would depend on the specific reaction conditions, including the nature of the electrophile and the solvent used.

Transformations Involving the Aromatic Amino Group

The aromatic amino group in this compound can undergo a variety of chemical transformations.

One of the most important reactions of aromatic primary amines is diazotization. brainkart.com Treatment of the amino group with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amino group into a diazonium salt (-N2+). brainkart.com This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of substituents, providing a versatile method for introducing different functional groups onto the aromatic ring. For example, hydrolysis of the diazonium salt in the presence of a copper catalyst can introduce a hydroxyl group. brainkart.com

Derivatization Reactions of the Amine (e.g., acylation, alkylation)

The derivatization of the primary amine in this compound presents a challenge in chemoselectivity due to the presence of two other reactive sites: the phenolic hydroxyl and the bromomethyl group. Both the amine and the phenol (B47542) are nucleophilic, and the bromomethyl group is a potent electrophile.

Acylation: Acylation of the amino group is a common derivatization strategy. Reagents such as acetic anhydride (B1165640) or acyl chlorides can be employed. To achieve selective N-acylation over O-acylation, reaction conditions must be carefully controlled. Typically, in the presence of a non-nucleophilic base, the more nucleophilic amino group will react preferentially. However, to ensure exclusive N-acylation, protection of the phenolic hydroxyl group may be necessary prior to the acylation step. A patent for related compounds describes the acylation of a similar 2-aminophenol (B121084) derivative with acyl chlorides. oup.com

Alkylation: Selective N-alkylation is more complex due to the comparable nucleophilicity of the amino and phenoxide (under basic conditions) groups, and the high reactivity of the intramolecular bromomethyl group. Direct alkylation with external alkyl halides often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. umich.eduresearchgate.net Furthermore, intramolecular alkylation, where the amine attacks the bromomethyl carbon, is a highly probable and competing reaction (see Section 3.4).

To achieve selective N-alkylation, indirect methods are often preferred. One common strategy involves reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in a one-pot reaction using a reducing agent like sodium borohydride. umich.eduresearchgate.net This method selectively yields N-alkylated products. umich.edu Another approach involves enzymatic catalysis. S-Adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs) have been shown to be highly chemoselective for either N- or O-methylation of aminophenols, providing an environmentally friendly alternative to synthetic reagents. biorxiv.orgbiorxiv.org

Reagent TypeExample ReagentTarget Functional GroupPotential ProductsRef.
Acylating AgentAcetic AnhydrideAmineN-acetyl-5-amino-2-(bromomethyl)phenol oup.com
Aldehyde (for reductive amination)BenzaldehydeAmineN-benzyl-5-amino-2-(bromomethyl)phenol umich.eduresearchgate.net
Enzymatic Alkylating AgentS-Adenosyl-L-methionine (SAM)AmineN-methyl-5-amino-2-(bromomethyl)phenol biorxiv.orgbiorxiv.org

Mechanistic Aspects of Nitrogen-Containing Heterocycle Formation

The structure of this compound is ideally suited for the synthesis of nitrogen-containing heterocycles, particularly 1,4-benzoxazines. researchgate.netscispace.com The formation of these structures proceeds via an intramolecular cyclization mechanism.

A key mechanistic pathway involves the base-promoted generation of an aza-ortho-quinone methide intermediate. researchgate.net The reaction is initiated by a base, which can facilitate the 1,4-elimination of HBr from the this compound molecule. This elimination involves the abstraction of a proton from the amino group and the departure of the bromide ion.

The resulting aza-ortho-quinone methide is a highly reactive intermediate. The phenolic hydroxyl group, now part of the quinone-like system, can readily undergo a nucleophilic attack on the exocyclic methylene (B1212753) carbon. This intramolecular 6-endo-trig cyclization is sterically and electronically favored, leading to the formation of the stable six-membered dihydro-1,4-benzoxazine ring. The final step involves protonation of the resulting phenoxide to yield the heterocyclic product. This type of cyclization cascade has been explored for analogous 2-(chloromethyl)anilines. acs.org The synthesis of various benzoxazine (B1645224) derivatives from o-aminophenols is a well-established field, often involving condensation with aldehydes or other electrophiles. rsc.orgorganic-chemistry.org

Intramolecular Cyclization and Rearrangement Processes

Intramolecular Cyclization: As discussed previously, the most prominent intramolecular process for this compound is its cyclization to form a 7-amino-3,4-dihydro-2H-1,4-benzoxazine ring system. This reaction is a direct consequence of the spatial proximity of the nucleophilic amino group and the electrophilic bromomethyl group.

The mechanism involves a direct intramolecular SN2 reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This process is typically facilitated by a base to deprotonate the ammonium (B1175870) salt intermediate that forms, driving the reaction to completion. This cyclization is an efficient method for constructing the benzoxazine scaffold. nih.gov This type of thiol-to-amine cyclization using bis(bromomethyl) linkers has been used to create macrocycles from peptides. nih.gov

Rearrangement Processes: While the parent molecule readily undergoes cyclization, its derivatives can be susceptible to rearrangement reactions, most notably the Smiles rearrangement. rsc.orgacs.orgresearchgate.net The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. For a derivative of this compound to undergo this rearrangement, the phenolic oxygen would typically be attached to an electron-withdrawing aryl group (Ar), and the amino group would act as the nucleophile.

In a hypothetical scenario, if the phenolic oxygen of this compound is etherified with an activating group (e.g., a dinitrophenyl group), the resulting N-acyl derivative could undergo an O→N rearrangement. The reaction is initiated by a base, which deprotonates the acylamino group, increasing its nucleophilicity. oup.com The resulting amide anion then attacks the carbon atom of the aromatic ring to which the ether linkage is attached, forming a transient spirocyclic Meisenheimer-type intermediate. Subsequent cleavage of the C-O bond results in the migration of the aryl group from the oxygen to the nitrogen atom. acs.orgacs.org This process transforms an O-aryl ether into an N-aryl amine, providing a powerful tool for constructing complex molecular architectures. acs.org

Advanced Spectroscopic Characterization and Comprehensive Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Amino-2-(bromomethyl)phenol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be ascertained.

¹H NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the phenolic hydroxyl proton.

The aromatic region would typically display complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The protons ortho, meta, and para to the hydroxyl group have unique chemical shifts. The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are expected to appear as a sharp singlet, typically in the range of 4.4-4.7 ppm, due to the deshielding effect of the adjacent bromine atom. The protons of the primary amine (-NH₂) and the hydroxyl (-OH) group often appear as broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
-OH 4.5 - 8.0 Broad Singlet
Aromatic-H 6.5 - 7.5 Multiplet
-CH₂Br 4.4 - 4.7 Singlet

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the structure of the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate at a downfield chemical shift (around 150-160 ppm). The carbons of the aromatic ring will appear in the typical range of 110-140 ppm. The chemical shift of the bromomethyl carbon (-CH₂Br) is anticipated to be in the range of 30-40 ppm. The specific shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents (-OH, -CH₂Br, -NH₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-OH 150 - 160
C-NH₂ 140 - 150
Aromatic C-H 115 - 130
C-CH₂Br 110 - 125

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds like phenol (B47542) and other substituted phenols. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, primarily between protons on adjacent carbons. For this compound, COSY would be used to establish the connectivity between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the direct assignment of each aromatic proton to its corresponding carbon atom and confirms the connection between the methylene protons and the bromomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the methylene protons (-CH₂Br) would show correlations to the aromatic carbons at positions C1 and C2, confirming the attachment point of the bromomethyl group.

Quantitative NMR (qNMR) is a powerful method for determining the purity or concentration of a substance without the need for an identical reference standard of the analyte. The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For a qNMR analysis of this compound, a certified internal standard with a known concentration would be added to the sample. A well-resolved signal from the analyte, such as the singlet from the -CH₂Br protons, would be integrated along with a signal from the internal standard. By comparing the integral values and knowing the molar masses and number of protons for both the analyte and the standard, the absolute purity or concentration of the this compound can be calculated with high precision.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: The phenolic hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding.

N-H Stretch: A primary amine group (-NH₂) typically shows two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-Br Stretch: The carbon-bromine bond vibration is found at lower frequencies, typically in the fingerprint region of the IR spectrum, around 600-500 cm⁻¹. This peak can sometimes be weak but is a key indicator of the bromomethyl group's presence.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric, non-polar bonds. While IR is sensitive to changes in dipole moment, Raman scattering depends on changes in polarizability.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Technique Typical Frequency Range (cm⁻¹)
Phenolic Hydroxyl O-H Stretch IR 3200 - 3600 (Broad)
Primary Amine N-H Stretch IR 3300 - 3500 (Two sharp peaks)
Bromomethyl C-Br Stretch IR 600 - 500

Comparative Analysis of Experimental and Calculated Vibrational Spectra

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a molecule's functional groups and skeletal structure. For this compound, a comprehensive analysis is achieved by correlating experimentally obtained spectra with theoretical calculations derived from Density Functional Theory (DFT). nih.govtandfonline.com This comparative approach allows for precise vibrational mode assignments. nih.gov

DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and compute harmonic vibrational frequencies. nih.govijaemr.com While calculated frequencies are typically higher than experimental values due to the harmonic approximation, they can be brought into excellent agreement by applying a scaling factor. acs.org The potential energy distribution (PED) analysis derived from these calculations is crucial for assigning specific vibrational modes to the observed spectral bands. nih.govresearchgate.net

For this compound, key vibrational bands include the N-H stretching of the amino group, O-H stretching of the phenolic group, C-H stretching of the aromatic ring and methylene bridge, and characteristic vibrations of the C-Br bond and the benzene skeleton. nih.govtandfonline.com The positions of the -NH₂ and -OH stretching bands are particularly sensitive to hydrogen bonding, both intramolecularly and intermolecularly.

Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeFunctional GroupExpected Experimental FT-IR Range (cm⁻¹)Calculated DFT/B3LYP Range (cm⁻¹)Assignment Notes
ν(N-H) asymmetric/symmetric stretch-NH₂3450 - 33003550 - 3400Two distinct bands are expected for the primary amine. tandfonline.com
ν(O-H) stretch-OH (Phenolic)3400 - 3200 (Broad)3500 - 3300Broadening is due to hydrogen bonding. ijaemr.com
ν(C-H) stretchAromatic C-H3100 - 30003150 - 3050Characteristic of the benzene ring. researchgate.net
ν(C-H) stretchMethylene (-CH₂Br)2960 - 28503000 - 2900Asymmetric and symmetric stretching modes.
δ(N-H) scissoring-NH₂1640 - 15901650 - 1600In-plane bending vibration. nih.gov
ν(C=C) stretchAromatic Ring1610 - 14501620 - 1460Multiple bands corresponding to skeletal ring vibrations. researchgate.net
δ(O-H) in-plane bend-OH (Phenolic)1410 - 13101420 - 1320Often coupled with C-O stretching.
ν(C-N) stretchAromatic-NH₂1340 - 12501350 - 1260Vibration of the bond connecting the amino group to the ring.
ν(C-O) stretchPhenolic C-O1260 - 11801270 - 1190Strong band characteristic of phenols.
ν(C-Br) stretch-CH₂Br700 - 500710 - 510Typically a strong band in the lower frequency region.

Mass Spectrometry (MS) and Hyphenated Chromatographic Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for its identification in complex matrices. When coupled with chromatographic separation techniques, it offers unparalleled sensitivity and selectivity.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, typically with sub-ppm error, which allows for the unambiguous determination of a compound's elemental formula. encyclopedia.pub For this compound (C₇H₈BrNO), the theoretical monoisotopic mass of the molecular ion [M]⁺˙ can be calculated with high precision. The presence of bromine, with its two characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a distinctive isotopic pattern for the molecular ion ([M]⁺˙ and [M+2]⁺˙), which serves as a clear diagnostic marker. HRMS can confirm this pattern and the exact mass of each isotopic peak, solidifying the structural identification.

Table 2: HRMS Data for the Molecular Ion of this compound
Molecular FormulaIon SpeciesCalculated m/zExpected Relative AbundanceNotes
C₇H₈⁷⁹BrNO[M]⁺˙200.9840100%Corresponds to the ⁷⁹Br isotope.
C₇H₈⁸¹BrNO[M+2]⁺˙202.9820~97.3%Corresponds to the ⁸¹Br isotope.
C₇H₉⁷⁹BrNO[M+H]⁺201.9918100%Protonated molecule, often seen in ESI.
C₇H₉⁸¹BrNO[M+H+2]⁺203.9898~97.3%Protonated molecule with ⁸¹Br isotope.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex samples. mdpi.commdpi.com The compound's polarity allows for effective separation using reverse-phase liquid chromatography. Electrospray ionization (ESI) is a suitable ionization technique, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. afjbs.com

For enhanced selectivity, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. afjbs.com This involves selecting the precursor ion (e.g., the [M+H]⁺ at m/z 202/204) and monitoring specific, characteristic product ions generated through collision-induced dissociation. This technique significantly reduces matrix interference and allows for very low limits of detection (LOD) and quantification (LOQ). afjbs.com In some cases, derivatization of the amino group can enhance ionization efficiency and improve chromatographic behavior. researchgate.netresearchgate.netnih.gov

Table 3: Typical LC-MS/MS Parameters for Analysis
ParameterTypical Condition
LC ColumnC18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile PhaseGradient elution with Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid)
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ions (Q1)m/z 202.0 and m/z 204.0
Example Product Ions (Q3)m/z 122.1 (Loss of HBr), m/z 107.1 (Loss of CH₂Br)
Analysis ModeMultiple Reaction Monitoring (MRM) afjbs.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization

Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and the presence of polar -OH and -NH₂ groups, which can cause poor peak shape and thermal degradation. sigmaaldrich.com Therefore, pre-column derivatization is mandatory for successful GC-MS analysis. researchgate.net This process converts the polar functional groups into more volatile and thermally stable moieties. sigmaaldrich.com

Silylation is a common and effective derivatization strategy, where reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the phenolic hydroxyl and the primary amino groups to form their corresponding silyl (B83357) ethers and silyl amines. sigmaaldrich.comnih.gov Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is another viable option. The resulting derivatives exhibit improved chromatographic behavior and produce characteristic mass spectra that aid in identification. uvic.ca

Table 4: Common Derivatization Reagents for GC-MS Analysis
Reagent ClassExample ReagentTargeted Functional GroupsResulting Derivative
Silylating AgentsBSTFA, MTBSTFA sigmaaldrich.com-OH, -NH₂Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) ether/amine
Acylating AgentsTrifluoroacetic anhydride (TFAA)-OH, -NH₂Trifluoroacetyl ester/amide
Alkylating AgentsPentafluorobenzyl bromide (PFBBr)-OH, -NH₂Pentafluorobenzyl ether/amine

Elucidation of Fragmentation Pathways for Structural Confirmation

The fragmentation pattern of this compound, obtained from tandem mass spectrometry (MS/MS) or electron ionization (EI) in GC-MS, provides definitive structural confirmation. The fragmentation is governed by the chemical nature of the substituent groups and the stability of the resulting ions and neutral losses. tutorchase.com

Upon ionization, the molecular ion undergoes predictable cleavages. Alpha-cleavage next to the amino group is a common pathway for amines, leading to the loss of a hydrogen radical or the entire side chain. libretexts.orgmiamioh.edu The benzylic C-Br bond is relatively weak and can cleave to lose a bromine radical (Br•), resulting in a prominent ion at m/z 122. Subsequent loss of CO from the phenolic structure can also occur. The presence of the bromine isotopic pattern in fragment ions containing bromine is a key diagnostic feature.

Table 5: Plausible Mass Fragmentation Pathways and Key Daughter Ions
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragmentation Pathway
202/204 [M]⁺˙122HBrLoss of hydrogen bromide.
202/204 [M]⁺˙123Br•Cleavage of the C-Br bond to lose a bromine radical. researchgate.net
202/204 [M]⁺˙107•CH₂BrLoss of the bromomethyl radical.
123106NH₃Loss of ammonia (B1221849) from the aminobenzyl cation.
10779COLoss of carbon monoxide from the aminophenol fragment.
12294COLoss of carbon monoxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the UV region arising from π→π* transitions within the substituted benzene ring. nih.gov The presence of the phenolic hydroxyl (-OH) and amino (-NH₂) groups, both powerful auxochromes, causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. d-nb.info

The position and intensity of the absorption bands are sensitive to the solvent environment and pH. d-nb.info In polar solvents, interactions can lead to shifts in the absorption maxima. Changes in pH will alter the ionization state of the acidic phenolic group and the basic amino group, leading to significant spectral changes. For instance, deprotonation of the phenol group under basic conditions to form the phenolate (B1203915) anion results in a pronounced red shift of the main absorption bands. d-nb.info Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and resulting λmax values, which can then be compared with the experimental spectrum to support spectral assignments. nih.govresearchgate.net

Table 6: Expected UV-Vis Absorption Data for this compound
Solvent/ConditionExpected λmax (nm)Electronic TransitionNotes
Methanol (B129727) / Ethanol (B145695) (Neutral)~280 - 290 nmπ→πPrimary absorption band influenced by -OH and -NH₂ groups. d-nb.info
Aqueous (Acidic, pH < 2)~275 - 285 nmπ→πProtonation of the -NH₂ group to -NH₃⁺ reduces its auxochromic effect, causing a slight blue shift.
Aqueous (Basic, pH > 11)~295 - 310 nmπ→π*Deprotonation of the -OH group to the phenolate (-O⁻) results in a significant red shift. d-nb.info

Analysis of Electronic Transitions and Chromophoric Behavior

The chromophoric behavior of this compound is determined by the benzene ring, which acts as the primary chromophore—the part of the molecule responsible for absorbing ultraviolet (UV) light. The electronic absorption spectra of phenols and their derivatives typically feature two main absorption bands in the UV region, originating from π→π* transitions within the aromatic ring. cdnsciencepub.combioone.org These are often referred to as the primary band (¹Lₐ) at shorter wavelengths (around 210 nm for phenol) and the secondary band (¹Lₑ) at longer wavelengths (around 270 nm for phenol). bioone.orgbgu.ac.il

The substituents on the benzene ring, the amino (-NH₂) group and the bromomethyl (-CH₂Br) group, significantly modify the spectral properties of the parent phenol chromophore.

Amino Group as an Auxochrome: The amino group is a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. scialert.net Its lone pair of electrons on the nitrogen atom can conjugate with the π-electron system of the benzene ring. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π→π* transition, resulting in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). bioone.org

Bromomethyl Group Influence: The bromomethyl group primarily acts as an alkylating agent due to the electrophilic carbon attached to the bromine. Its effect on the electronic spectrum is less pronounced than the amino group but can contribute to minor shifts in the absorption bands.

In addition to the π→π* transitions of the benzene ring, the presence of non-bonding electrons on the oxygen of the hydroxyl group and the nitrogen of the amino group allows for n→π* (non-bonding to anti-bonding) transitions. These transitions are typically much weaker in intensity than π→π* transitions and can sometimes be obscured by the stronger absorption bands. banglajol.info The electronic transitions for substituted phenols are complex and can be influenced by the interplay between the electron-donating amino group and the electron-withdrawing nature of other substituents. nih.govmdpi.com

Table 1: Typical UV Absorption Bands for Substituted Phenols

Class of Compound Typical Absorption Bands (nm) Type of Transition Reference
Phenol ~210, ~270 π→π* bioone.org
Aminophenols >230, >285 π→π* mdpi.com

Solvent Effects on Absorption Maxima and Band Shapes

π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. nih.gov Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, typically leading to a bathochromic (red) shift in the absorption maximum. researchgate.net

n→π Transitions:* In contrast, for n→π* transitions, the ground state is often more stabilized by hydrogen bonding with protic solvents. The lone pair of electrons involved in the transition becomes less available, increasing the energy required for excitation. This results in a hypsochromic (blue) shift in polar protic solvents. banglajol.info

Studies on similar molecules like aminophenol derivatives and other substituted phenols have demonstrated these solvent-dependent shifts. researchgate.netbeu.edu.tr For instance, the electronic spectra of 2-aminophenol (B121084) show solvatochromic behavior when moving between polar protic and aprotic solvents. researchgate.net The specific behavior of this compound would depend on the balance of these interactions and which transition is being observed.

Table 2: Expected Solvatochromic Shifts for Phenolic Compounds

Solvent Type Example Solvents Expected Shift for π→π* Expected Shift for n→π* Rationale
Nonpolar Hexane, Cyclohexane Reference Reference Minimal solute-solvent interactions.
Polar Aprotic DMSO, Acetonitrile Bathochromic (Red Shift) Minor Shift Stabilization of the more polar excited state. researchgate.net

Other Advanced Analytical Methods for Phenolic Compounds

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a highly efficient analytical technique for the separation of ionic species, making it well-suited for analyzing phenolic compounds, which can be ionized in appropriate buffer systems. researchgate.net CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov

The most common mode for separating phenols is Capillary Zone Electrophoresis (CZE). researchgate.net In CZE, separation is based on the different charge-to-size ratios of the analytes. nih.gov To achieve the separation of phenolic compounds, a basic buffer (e.g., borate (B1201080) buffer with a pH around 9-10) is typically used. mdpi.com At this pH, the phenolic hydroxyl group deprotonates to form a negatively charged phenolate ion, allowing it to migrate in the electric field. nih.gov Different substituents on the phenol ring will alter the pKa and the hydrodynamic radius of the molecule, leading to different migration times and enabling separation.

CE is particularly powerful for separating isomers, which can be challenging for other methods. acs.org For complex mixtures, the selectivity of the separation can be enhanced by adding organic solvents or surfactants like sodium dodecylsulfate (SDS) to the buffer, a technique known as Micellar Electrokinetic Capillary Chromatography (MEKC). acs.org Miniaturized CE systems have also been developed for the rapid determination of compounds like p-aminophenol in various samples. nih.govsci-hub.se

Table 3: Typical Capillary Electrophoresis Conditions for Phenol Separation

Parameter Typical Condition Purpose Reference
Technique Capillary Zone Electrophoresis (CZE) Separation based on charge-to-size ratio. researchgate.net
Buffer Borate Buffer Maintains a basic pH to deprotonate phenols. mdpi.com
pH 9 - 10 Ensures ionization of the phenolic hydroxyl group. nih.gov
Voltage 15 - 30 kV Drives the electrophoretic separation. nih.gov
Detection UV Detection, Amperometric Detection Monitors the separated analytes as they pass the detector. mdpi.comnih.gov

| Modifiers | Acetonitrile, SDS (for MEKC) | Improves resolution and selectivity. | nih.govacs.org |

Advanced Electrochemical Methods for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of electroactive compounds like this compound. computer.orgirispublishers.com The phenolic hydroxyl group and the aromatic amino group are both easily oxidized, making the molecule an excellent candidate for analysis by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. scispace.comuc.pt

The fundamental principle involves applying a potential to a working electrode and measuring the resulting current as the analyte is oxidized (or reduced) at the electrode surface. irispublishers.com The oxidation potential provides qualitative information about the analyte, while the peak current is proportional to its concentration. tandfonline.com

To enhance the sensitivity and selectivity of detection, and to overcome issues like electrode fouling from oxidation products, chemically modified electrodes are widely used. nih.govnih.gov These modifications can involve:

Nanomaterials: Incorporating materials like carbon nanotubes, graphene, or metal nanoparticles (e.g., Fe₃O₄) into the electrode (typically glassy carbon or carbon paste) can dramatically increase the surface area and improve electron transfer kinetics, leading to stronger signals and lower detection limits. mdpi.comnih.gov

Polymers: Conducting polymers can be used to create a selective film on the electrode surface that facilitates the electrochemical reaction of the target analyte. nih.gov

These advanced sensors have been successfully applied to the detection of aminophenol isomers and other phenolic compounds in various samples, achieving very low limits of detection (LOD), often in the micromolar (µM) to nanomolar (nM) range. nih.govsamipubco.comrsc.org

Table 4: Comparison of Electrochemical Methods for Phenol Detection

Method/Electrode Analyte Example Limit of Detection (LOD) Key Feature Reference
DPV with Mesoporous Silica-Modified CPE p-Aminophenol 0.01 mg L⁻¹ Lowered oxidation potential and increased peak current. tandfonline.com
SWV with LIC/MWCNT-PANI Electrode 4-Aminophenol 0.006 µM Flexible, cost-effective sensor with high sensitivity. nih.gov
DPV with N-CMOS Modified GCE p-Aminophenol 0.0456 µM Allows for simultaneous detection with paracetamol. rsc.org
DPV with ZIF-L/IL/CPE 4-Aminophenol 0.02 µM Wide linear range and successful application in real samples. samipubco.com

CPE: Carbon Paste Electrode; GCE: Glassy Carbon Electrode; DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; LIC: Laser-Induced Carbon; MWCNT-PANI: Multi-Walled Carbon Nanotubes-Polyaniline; N-CMOS: N-doped Carbon dots decorated with Manganese Oxide Nanospheres; ZIF-L/IL: Zeolitic Imidazolate Framework-L/Ionic Liquid.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the properties of molecules due to its favorable balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy, known as the global minimum.

For a molecule like 5-Amino-2-(bromomethyl)phenol, which has rotatable bonds (specifically the C-C bond of the bromomethyl group and the C-N bond of the amino group), multiple stable conformations, or conformers, may exist. A thorough analysis would involve a conformational search to identify all low-energy conformers and determine their relative stabilities. The presence of the amino (-NH2), hydroxyl (-OH), and bromomethyl (-CH2Br) groups allows for potential intramolecular hydrogen bonding, which would significantly influence the preferred geometry and the relative energies of different conformers.

Without specific studies on this compound, a data table of its optimized geometric parameters (bond lengths and angles) cannot be provided.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for two main reasons: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule.

Theoretical spectra can be compared with experimental data to confirm the molecular structure. The calculations provide a detailed assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or twisting of functional groups. For this compound, characteristic frequencies would be expected for the O-H stretch, N-H stretches, C-Br stretch, and various aromatic ring vibrations.

A data table of predicted vibrational frequencies for this compound and their assignments is not available in the searched literature.

Electronic Structure Characterization (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations provide detailed information about the distribution of electrons.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential. The MEP map for this compound would likely show negative potential around the oxygen and nitrogen atoms and the aromatic ring, and positive potential around the hydrogen atoms of the hydroxyl and amino groups.

Specific HOMO-LUMO energy values and MEP analysis data for this compound are not available in the search results.

Reactivity Descriptors (Fukui Functions, Hardness, Softness)

Conceptual DFT provides a set of "reactivity descriptors" that quantify a molecule's reactivity.

Fukui Functions: The Fukui function, ƒ(r), is a critical descriptor that indicates the most reactive sites within a molecule. It measures the change in electron density at a specific point when an electron is added to or removed from the system. It helps identify which atoms are most likely to act as nucleophiles (attacked by an electrophile) or electrophiles (attacked by a nucleophile).

Hardness and Softness: Chemical hardness (η) and its inverse, softness (S), are global reactivity descriptors derived from the HOMO and LUMO energies. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. These descriptors are useful for understanding general reactivity trends.

Data tables containing calculated Fukui functions, hardness, and softness values for this compound could not be generated from the available literature.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemistry can be used to model the entire pathway of a chemical reaction, providing a detailed, step-by-step understanding of how reactants are converted into products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

To study a reaction mechanism, computational chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. The TS represents the energy barrier that must be overcome for the reaction to occur. Locating a TS is a complex computational task that involves finding a first-order saddle point on the potential energy surface.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction under investigation. This provides a detailed map of the geometric changes the molecule undergoes during the reaction. For this compound, one could study mechanisms such as intramolecular cyclization or its reaction with other nucleophiles.

Specific studies detailing transition state localization and IRC pathways for reactions involving this compound were not found in the search results.

Energy Profile Analysis of Elementary Reaction Steps

The analysis of energy profiles for elementary reaction steps is crucial for understanding the kinetics and thermodynamics of a chemical process. For phenolic derivatives, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to map out the potential energy surface of a reaction. This involves identifying transition states and calculating activation energies (Ea) and reaction energies (ΔErxn).

For instance, studies on analogous chlorinated phenols have utilized methods like BHandHLYP and higher-level ab initio models to determine these energy barriers. dominican.edu Research on the reaction of guanine (B1146940) with various carcinogens, a process analogous to reactions involving nucleophilic sites on aminophenols, has shown that DFT functionals like M11-L and MN12-L, when combined with the SMD solvation model, can accurately predict activation-free energies. mdpi.com These calculations indicate that the reaction of guanine with AFB1 is the fastest, with calculated activation-free energies of 16.99 kcal/mol (M11-L/SMD) and 16.88 kcal/mol (MN12-L/SMD). mdpi.com

Table 1: Calculated Energies for Reactions of Phenolic Compounds This table illustrates typical energy values calculated for elementary reaction steps involving phenolic compounds, based on data from related systems. dominican.edu

Reaction TypeComputational MethodCalculated Energy (kcal/mol)
O-H Bond DissociationQClSD(T)/6-31G(d,p)89.4
O-H Bond DissociationBHandHLYP/aug-cc-pVDZ~80-81
H-Abstraction by H atomBHandHLYP/aug-cc-pVDZ-18.8
H-Abstraction by H atomQClSD(T)/6-31G(d,p)-16.4

This data is representative of phenolic compounds and is derived from studies on related molecules.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions

Quantum mechanical calculations are instrumental in predicting the regioselectivity and stereoselectivity of synthetic reactions. By calculating the energies of different possible transition states, chemists can determine the most likely product isomer.

A pertinent example is the theoretical and experimental study of Diels-Alder cycloaddition reactions to form substituted aminophenols. acs.org DFT calculations, combined with tools like the activation strain model, provide a deep mechanistic understanding and correctly predict the high regioselectivity observed in the formation of 2-SF₅-4-aminophenol over the 3-SF₅-4-aminophenol isomer. acs.org Similarly, in the synthesis of substituted benzofurans from o-propargylphenols, the choice of a gold catalyst leads to chromenes, though often with lower regioselectivity, producing mixtures with 2,3-dihydrobenzofuran (B1216630) isomers. rsc.org The challenge of achieving high stereo- and regioselectivity is a recurring theme in the synthesis of complex molecules like piperidine (B6355638) derivatives, where computational models can aid in selecting appropriate chiral ligands and catalysts. mdpi.com

Advanced Quantum Chemical Methodologies for Phenolic Derivatives

To achieve higher accuracy in predicting the properties of phenolic compounds, advanced quantum chemical methodologies are often necessary. These go beyond standard DFT approaches and incorporate more sophisticated treatments of electron correlation and environmental effects.

High-Level Ab Initio Calculations

High-level ab initio methods, such as Coupled Cluster (e.g., CCSD(T)) and composite methods (e.g., G2, G3), provide benchmark accuracy for molecular energies, although at a significant computational cost. dominican.eduvjs.ac.vn These methods are often used to validate the accuracy of more computationally efficient DFT functionals.

For example, in the study of chlorinated phenols, DFT calculations were found to be reasonably accurate but less so than higher-level ab initio methods for determining absolute thermodynamic parameters. dominican.edu The bond dissociation energy of phenol (B47542) has been a subject of numerous studies, with high-level calculations providing values in excellent agreement with experimental data. dominican.edu For instance, the QClSD(T)/6-31G(d,p) method calculated the O-H bond dissociation energy of phenol to be 89.4 kcal/mol, which aligns well with experimental findings. dominican.edu These high-level calculations serve as a "gold standard" to assess the performance of various DFT functionals for specific applications. vjs.ac.vnnih.gov

Solvation Models and Environmental Effects on Electronic Structure

The surrounding solvent environment can significantly alter the electronic structure and reactivity of a molecule. Computational chemistry accounts for these effects using solvation models. mdpi.com The most common approaches are implicit (or continuum) models, such as the Polarizable Continuum Model (PCM) and its variants (CPCM, IEFPCM), and the Solvation Model based on Density (SMD). mdpi.commdpi.com

The SMD model is noted for its universality, as it can be applied to any charged or uncharged solute in a wide range of solvents. mdpi.comresearchgate.net Studies have demonstrated that DFT calculations using the SMD model can accurately reproduce experimental data for reactions in solution. mdpi.com For particularly sensitive systems, a hybrid approach combining an implicit continuum model with a few explicit solvent molecules can yield highly accurate results. This technique has been successfully used to compute the pKa values of substituted phenols, where the inclusion of two explicit water molecules with the CAM-B3LYP functional and the SMD model resulted in a mean absolute error of just 0.3 pKa units. mdpi.comnih.gov This combined approach provides a detailed description of solute-solvent interactions, which is crucial for accurately predicting properties like NMR chemical shifts that are sensitive to hydrogen bonding and electronic structure. rsc.org

Derivatization Strategies and Chemical Functionalization of 5 Amino 2 Bromomethyl Phenol

The trifunctional nature of 5-Amino-2-(bromomethyl)phenol, featuring a phenolic hydroxyl, an aromatic amino, and a reactive bromomethyl group, makes it a versatile scaffold for various chemical modifications. These modifications can be broadly categorized into two main areas: derivatization for analytical purposes and directed chemical functionalization for creating new molecular entities, often for structure-activity relationship (SAR) studies.

5 Amino 2 Bromomethyl Phenol As a Strategic Synthetic Intermediate

Role as a Building Block in Complex Organic Synthesis

The specific arrangement of nucleophilic and electrophilic centers on the 5-Amino-2-(bromomethyl)phenol scaffold makes it a prime candidate for constructing intricate molecular architectures. Its utility is particularly evident in the synthesis of heterocyclic systems and as a core fragment in bioactive molecules.

The generation of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and aminophenols are well-established precursors for several important classes. grammerheist.com The structure of this compound, containing proximate amino, hydroxyl, and reactive bromomethyl groups, allows for its theoretical use in various cyclization strategies to form benzofused nitrogen heterocycles. nih.gov For instance, ortho-aminophenols are known to react with various partners to yield benzoxazines, benzoxazoles, and related structures. researchgate.netacs.orgoup.com While this compound is a meta-aminophenol derivative, its functional groups offer multiple pathways for heterocycle formation. The reaction between the ortho-positioned hydroxyl and bromomethyl groups could yield a dihydrobenzofuran ring, while the para-relationship between the bromomethyl and amino groups allows for the potential formation of larger ring systems or intermolecular reactions leading to polycyclic structures.

General strategies often involve the intramolecular C-N or C-O bond formation, which can be catalyzed by transition metals like copper or palladium. scholaris.ca The presence of the highly reactive benzyl (B1604629) bromide group provides a site for facile reaction, potentially enabling cyclization under milder conditions than those required for less activated aryl halides. mdpi.com

Heterocycle ClassTypical PrecursorRelevant Synthetic ReactionReference
Benzoxazineso-AminophenolsCondensation with aldehydes and primary amines (Mannich reaction). thieme-connect.com
Benzoxazoleso-AminophenolsPalladium-catalyzed aerobic oxidation with isocyanides. acs.org
TetrahydroquinolinesSulfonamide-tethered anilinesIntramolecular reaction with in-situ generated benzyne. rsc.org
Cyclohepta[b] multichemexports.comsmolecule.combenzoxazine (B1645224)o-AminophenolReaction with 2-chlorotropone (B1584700) or 2-methoxytropone. oup.com

The aminophenol substructure is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its role in forming key hydrogen bonds with biological targets. pharmacy180.comnih.gov Derivatives of p-aminophenol, for example, are renowned for their analgesic and antipyretic properties, with paracetamol being the most prominent member. pharmacy180.comnih.gov The core structure is also a key intermediate in the synthesis of a wide range of pharmaceuticals. infinitymarketresearch.comatamanchemicals.com

Concurrently, benzyl bromide derivatives are extensively used as alkylating agents in multi-step drug synthesis to introduce benzyl groups or to serve as reactive intermediates for building molecular complexity. multichemexports.comchemneo.com this compound combines both of these valuable synthons. Its structure makes it a strategic precursor for drugs where a substituted aminophenol core is required for bioactivity and a reactive handle is needed for elaboration into a more complex final molecule. For instance, related structures like 2-aminomethyl-p-aminophenol serve as intermediates in pharmaceutical synthesis by leveraging their reactive groups to introduce specific pharmacophores. ontosight.ai Recent studies have identified novel ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a key process in diseases like ischemia-reperfusion injury, highlighting the ongoing therapeutic interest in this class of compounds. nih.gov

In the agrochemical industry, benzyl bromide derivatives are important intermediates for creating molecules with pesticidal, fungicidal, and herbicidal activity. multichemexports.comchemneo.comtandfonline.com The benzylic bromide is a reactive site used to synthesize benzyl-substituted ureas, heterocycles, and other complex structures that form the basis of active agrochemical ingredients. multichemexports.comgoogle.com The introduction of a benzyl moiety can modulate properties like hydrophobicity and target binding, enhancing the efficacy of the final product. multichemexports.com

The structure of this compound, containing the key benzyl bromide functional group, positions it as a useful building block in this sector. It can be used to introduce the aminophenol scaffold into larger molecules or be modified at its amino or hydroxyl groups before utilizing the bromomethyl handle for further synthetic transformations. This allows for the creation of diverse libraries of compounds for screening and development in the search for new and more effective agrochemicals. nih.gov

Applications in Polymer and Resin Chemistry

The multifunctionality of this compound also makes it a compound of interest in materials science, particularly in the synthesis of functional polymers and as a component in thermosetting resins.

Aminophenols can serve as monomers in the production of high-performance polymers. For example, they can undergo oxidative polymerization to form polyaminophenols, which are derivatives of polyaniline and possess interesting electronic and electrochemical properties. mdpi.commdpi.comelectrochemsci.org The presence of both an amino and a hydroxyl group also allows for their use in step-growth polymerizations to form polyesters, polyamides, or poly(imide-ester)s. acs.orgtandfonline.com

The inclusion of the bromomethyl group makes this compound a particularly valuable functionalized monomer. It can be incorporated into a polymer backbone via its amino and/or hydroxyl groups, leaving the reactive bromomethyl group pendant to the main chain. This pendant group serves as a site for post-polymerization modification, allowing for the attachment of other functional molecules, the grafting of other polymer chains, or for subsequent crosslinking. Monomers with bromomethyl functionality are known to be useful for creating functionalized macromonomers and polymers with tailored properties. acs.orgerpublications.com

The benzylic bromide group is a highly effective functional group for crosslinking polymer chains. multichemexports.com Reagents containing one or more bromomethyl groups, such as 1,4-bis(bromomethyl)benzene, are widely used to link linear polymers into a three-dimensional network, thereby enhancing their mechanical strength, thermal stability, and chemical resistance. rsc.org This process typically involves the reaction of the electrophilic bromomethyl group with nucleophilic sites on the polymer chains, such as hydroxyl, amino, or thiol groups. multichemexports.com

Due to the presence of the reactive bromomethyl group, this compound can act as a crosslinking agent. More complex derivatives, such as those containing two bromomethyl groups, would be particularly effective. For instance, related structures like 3,5-di(bromomethyl)phenol (B141899) are noted as key intermediates for crosslinking agents. The general principle involves the reaction of the benzyl bromide moiety with a polymer containing nucleophilic side groups. This reaction is utilized in creating network structures in specialty resins and thermosets, where benzyl groups can improve adhesion and rigidity. multichemexports.comresearchgate.net The use of benzyl halide-functionalized monomers and crosslinkers is a common strategy for producing hyper-crosslinked ionic polymers and other advanced network materials. researchgate.netrsc.org

Exploration in Materials Science Applications

The trifunctional nature of this compound, featuring a nucleophilic amino group, a phenolic hydroxyl group, and a reactive bromomethyl moiety, positions it as a highly strategic intermediate in the realm of materials science. This unique combination of functional groups allows for its participation in a variety of polymerization and cross-linking reactions, enabling the synthesis of novel functional materials and the modification of existing ones to create advanced composites.

Synthesis of Functional Materials with Tunable Properties

The presence of multiple reactive sites on the this compound molecule opens up avenues for the creation of a diverse range of functional polymers with properties that can be tailored for specific applications. The amino and bromomethyl groups can readily participate in polycondensation reactions, while the phenolic hydroxyl group can be leveraged for other polymerization techniques or post-polymerization modifications.

One potential application lies in the synthesis of polyanilines and their derivatives, which are known for their electrical conductivity. mdpi.com The amino group on this compound can be oxidized, either chemically or electrochemically, to initiate polymerization. The resulting polymer would feature a polyaniline backbone with pendant bromomethyl and hydroxyl groups. These pendant groups can then be used for subsequent cross-linking or functionalization, allowing for the fine-tuning of the material's mechanical and electronic properties. For instance, the bromomethyl group can react with various nucleophiles to introduce new functionalities, while the hydroxyl group can participate in hydrogen bonding, influencing the polymer's solubility and processability.

Another promising area is the development of heat-resistant and high-performance resins, such as benzoxazines. rsc.orgacs.org Benzoxazine monomers are typically synthesized from a phenol (B47542), a primary amine, and formaldehyde (B43269). google.comresearchgate.netnih.gov this compound can serve as a precursor to novel benzoxazine monomers. The amino group can react with formaldehyde and another phenolic compound to form the oxazine (B8389632) ring. The resulting monomer would contain a reactive bromomethyl group, which can be utilized for further polymerization or cross-linking, leading to thermosetting resins with enhanced thermal stability and mechanical strength. The phenolic hydroxyl group also contributes to the high-temperature performance of the final cured material. nasa.gov

Furthermore, the principles of atom transfer radical polymerization (ATRP) can be applied. While not a direct polymerization of the compound itself, the phenolic hydroxyl group can be functionalized to create an ATRP initiator. This initiator can then be used to polymerize a wide range of vinyl monomers, leading to the formation of graft copolymers with a this compound-derived unit at the chain end or as a pendant group. This approach offers precise control over the polymer architecture and allows for the incorporation of the unique properties of the aminophenol moiety into a variety of polymer backbones.

The self-polymerization of this compound is also a theoretical possibility. The amino group of one molecule could react with the bromomethyl group of another in a nucleophilic substitution reaction, leading to the formation of a polyamine with a phenolic backbone. The resulting polymer would possess a unique combination of aromatic, amino, and hydroxyl functionalities, making it a candidate for applications in chelation, catalysis, or as a specialty coating.

Potential Polymer Type Key Functional Groups Involved Anticipated Properties Relevant Research Context
Substituted PolyanilineAmino group (for polymerization), Bromomethyl and Hydroxyl groups (for functionalization)Electrical conductivity, tunable mechanical properties, enhanced processability mdpi.comd-nb.infotandfonline.com
Benzoxazine ResinsAmino and Phenolic Hydroxyl groups (for monomer synthesis), Bromomethyl group (for cross-linking)High thermal stability, excellent mechanical strength, low flammability rsc.orgacs.orgresearchgate.netnih.gov
Graft Copolymers via ATRPPhenolic Hydroxyl group (as initiator precursor)Controlled polymer architecture, combination of properties from different polymer chains acs.org
Polyamine with Phenolic BackboneAmino and Bromomethyl groups (for self-polymerization)Chelating properties, catalytic activity, potential for specialty coatings researchgate.net

Integration into Composite Materials

In the context of fiber-reinforced polymers, such as those using carbon or glass fibers, strong adhesion between the fiber surface and the polymer matrix is crucial for effective load transfer and mechanical performance. The amino and phenolic hydroxyl groups of this compound can form hydrogen bonds or even covalent bonds with the functional groups present on the surface of the fibers. The bromomethyl group can then react with the polymer matrix, creating a robust chemical bridge between the reinforcement and the matrix. This improved interfacial bonding can lead to composites with enhanced strength, stiffness, and durability. For instance, in epoxy-based composites, the amino group can react with the epoxy rings, effectively integrating the compound into the resin network. google.com

Furthermore, this compound can be used to modify the surface of various materials to impart new functionalities. rsc.orgresearchgate.net For example, it can be grafted onto the surface of inorganic fillers, such as silica (B1680970) or titania, to improve their dispersion in a polymer matrix and enhance the mechanical and thermal properties of the resulting nanocomposite. electrochemsci.orgresearchgate.net The amino and hydroxyl groups can interact with the filler surface, while the bromomethyl group provides a reactive handle for covalent bonding with the polymer matrix.

The trifunctional nature of this compound also makes it an effective cross-linking agent for various polymer systems. mdpi.comnagase.com It can be added to existing polymers that have complementary functional groups, such as carboxylic acids or epoxides. Upon heating or the addition of a catalyst, the amino and bromomethyl groups can react to form a three-dimensional network structure within the polymer, thereby increasing its molecular weight, improving its thermal stability, and enhancing its resistance to solvents and chemicals.

Composite Application Role of this compound Mechanism of Action Anticipated Improvement in Composite Properties
Fiber-Reinforced PolymersCoupling AgentAmino/hydroxyl groups bond to fiber surface; bromomethyl group reacts with polymer matrix.Enhanced interfacial adhesion, improved mechanical strength and durability.
NanocompositesSurface ModifierAmino/hydroxyl groups interact with filler surface; bromomethyl group bonds with polymer matrix.Improved filler dispersion, enhanced thermal and mechanical properties.
Polymer Blends/FormulationsCross-linking AgentAmino and bromomethyl groups react with functional groups on polymer chains to form a network.Increased thermal stability, improved solvent resistance, enhanced mechanical toughness.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. googleapis.com Future research on 5-Amino-2-(bromomethyl)phenol will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign and atom-economical.

Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. An important future direction is the design of catalytic reactions that minimize waste and improve efficiency. For instance, methods for the direct carbonylative coupling of alkenes and amines, which are 100% atom-economical, could be adapted for related transformations. nih.gov The development of heterogeneous catalysts, such as H-montmorillonite for amidation, offers advantages like easy separation and reusability, contributing to a greener process. acs.org Research into the N-acetylation of aminophenols using greener methods has already shown promise for producing pharmaceuticals with excellent yields and improved process mass intensity (PMI). acs.org

Furthermore, the principles of atom economy are central to the synthesis of complex molecules like benzoxazoles from 2-aminophenol (B121084) precursors. thieme-connect.comrsc.org These reactions, which often involve aerobic oxidation or the use of reusable catalysts, provide a template for developing more efficient syntheses involving this compound. rsc.org The use of continuous flow chemistry, which allows for rapid optimization and can reduce waste and improve safety, represents another key avenue. acs.org Automated flow processes can swiftly identify optimal reaction conditions, leading to higher yields, reduced solvent use, and significantly lower PMI values. acs.org

Future synthetic strategies could include:

Catalytic C-H Functionalization: Directly introducing the amino or bromomethyl group onto a simpler phenol (B47542) backbone, bypassing multiple protection-deprotection steps.

Solvent-Free Reactions: Utilizing techniques like mechanochemical mixing or solid-supported reactions to eliminate the need for hazardous organic solvents. googleapis.com

Biocatalysis: Employing enzymes to perform specific transformations under mild conditions, offering high selectivity and reducing environmental impact.

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound opens the door to exploring novel chemical transformations that are difficult to achieve with monofunctional reactants. The bromomethyl group is a reactive handle for nucleophilic substitution, as seen in the synthesis of various derivatives. mdpi.compatsnap.com However, its full potential remains untapped.

Future research could explore:

Domino and Cascade Reactions: Designing multi-step reactions where a single synthetic operation generates significant molecular complexity. For example, an initial nucleophilic substitution at the bromomethyl position could trigger an intramolecular cyclization involving the aniline (B41778) or phenol group.

Formation of Quinone Methides: The photodehydration of related o-hydroxymethylphenols can lead to the formation of highly reactive ortho-quinone methides. researchgate.net Investigating similar transformations with this compound could provide access to unprecedented reactivity and novel heterocyclic scaffolds. researchgate.net

Polymerization: The bromomethyl group can serve as an initiation site for polymerization reactions. For instance, 4-bromomethylphenols with bulky substituents are used in the synthesis of ligands for olefin polymerization catalysts. researchgate.net The amino and phenol groups could also be incorporated into polymer backbones, leading to new functional materials. tandfonline.com

Flow Chemistry for Reactive Intermediates: Continuous flow microreactors enable the generation and use of highly reactive or unstable intermediates that are inaccessible in traditional batch chemistry. researchgate.net This technology could be used to explore new reactivity patterns of this compound by precisely controlling reaction times and temperatures, potentially unlocking novel transformations. researchgate.net

Application of Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. lp.edu.ua For this compound, computational methods can accelerate the design of new derivatives with tailored properties.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of phenolic compounds. scienceopen.com It can be employed to:

Predict reaction mechanisms and transition states for novel transformations.

Calculate thermodynamic properties like bond dissociation enthalpies (BDE) to estimate antioxidant potential. lp.edu.ua

Model the interaction of derivatives with biological targets, such as enzymes or receptors, for de novo drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceopen.comexplorationpub.com By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, QSAR models can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis. scienceopen.comexplorationpub.com These computational studies can provide valuable insights for structural modification and the synthesis of more efficient and selective molecules. explorationpub.com

Computational MethodApplication in Phenol Derivative ResearchKey Findings/GoalsCitations
Density Functional Theory (DFT) Calculating thermodynamic properties (BDE, IP, etc.), optimizing molecular geometry, analyzing potential energy surfaces.Predict antioxidant efficiency, understand reaction mechanisms, design novel compounds with enhanced activity. lp.edu.uascienceopen.com
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate structural descriptors with biological activity (e.g., pIC50).Predict the activity of new derivatives, identify key structural features for activity, guide lead optimization. scienceopen.comexplorationpub.com
Molecular Docking Simulating the binding of a ligand to the active site of a protein or other macromolecular target.Predict binding affinity and mode, provide insights for designing more potent inhibitors or bioactive molecules. nih.govexplorationpub.com
Artificial Intelligence (AI) & Molecular Dynamics Generating novel molecular structures and verifying their stability within a protein's active site.De novo design of new drugs, creating large libraries of potential hits for screening. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. preprints.org These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose entirely new synthetic routes.

For this compound and its derivatives, AI and ML can be applied to:

Reaction Condition Prediction: Neural networks can be trained on large reaction databases to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation, significantly reducing the need for empirical optimization. acs.org ML models have been successfully used to predict the catalytic activity of photosensitizers in phenol synthesis. nih.govresearchgate.net

Retrosynthesis and Pathway Design: AI tools can perform retrosynthetic analysis to identify potential starting materials and reaction sequences for synthesizing complex target molecules derived from this compound. preprints.org

Impurity Prediction: ML models can be trained to predict the formation of impurities in a reaction, which is crucial for developing robust and efficient synthetic processes in pharmaceutical development. researchgate.net

Accelerated Discovery: By combining AI-driven synthesis planning with automated robotic platforms, researchers can create a closed-loop system for the rapid design, synthesis, and testing of new molecules, accelerating the discovery of new materials and pharmaceuticals. acs.orgpreprints.org

AI/ML ApplicationDescriptionPotential Impact on SynthesisCitations
Reaction Condition Prediction A neural network model is trained to predict catalysts, solvents, reagents, and temperature for a given organic reaction.Reduces experimental effort for optimization; accelerates the discovery of effective synthetic protocols. acs.org
Catalytic Activity Prediction ML models use DFT- and RDKit-derived descriptors to classify the catalytic activity of molecules in a specific reaction.Enables rapid screening of potential catalysts, leading to more efficient and cost-effective syntheses. nih.govresearchgate.net
Automated Synthesis Optimization Bayesian optimization algorithms are coupled with automated flow reactors and online analysis to find optimal process conditions.Minimizes the number of experiments needed, reduces waste, and improves process metrics like PMI. acs.org
Impurity Prediction A masked language model (MLM) is trained on reaction SMILES to predict missing molecules, including byproducts and impurities.Aids in early-stage reaction development and planning by anticipating potential purification challenges. researchgate.net
De Novo Drug Design AI combines deep learning and molecular dynamics to generate and evaluate novel molecular structures for a specific biological target.Accelerates the identification of promising new therapeutic candidates from basic building blocks. nih.gov

By embracing these future research directions, the scientific community can further establish this compound as a cornerstone building block for creating a diverse array of functional molecules, from advanced materials to next-generation pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-(bromomethyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of a phenolic precursor. For example:
  • Step 1 : Bromination of 5-amino-2-methylphenol using NN-bromosuccinimide (NBS) in acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) at 0–5°C to introduce the bromomethyl group .

  • Step 2 : Purification via recrystallization or column chromatography.

  • Critical Factors : Lower temperatures minimize side reactions (e.g., di-substitution), while excess brominating agent improves yield. Catalysts like Pd(dppf)Cl₂ may enhance selectivity in cross-coupling derivatives .

    • Data Table :
PrecursorBrominating AgentCatalystTemperatureYield RangeReference
5-Amino-2-methylphenolNBSH2SO4\text{H}_2\text{SO}_40–5°C60–75%
Propargylphenol analogBr2\text{Br}_2Pd(dppf)Cl₂Reflux40–85%

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer :
  • 1H NMR : Expect signals at δ 4.3 ppm (singlet, 2H, CH2Br\text{CH}_2\text{Br}) and aromatic protons at δ 6.5–7.2 ppm. The amino group (-NH2\text{-NH}_2) may appear as a broad peak around δ 5.0 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/zm/z 215 (M⁺ for C7H7BrNO\text{C}_7\text{H}_7\text{BrNO}) with fragmentation patterns indicating loss of CH2Br\text{CH}_2\text{Br} (m/zm/z 136) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm. Retention time varies with mobile phase (e.g., acetonitrile/water gradients).

Q. How should this compound be stored to maintain stability, and what are the indicators of decomposition?

  • Methodological Answer :
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and bromine loss. Avoid exposure to moisture .
  • Decomposition Indicators :
  • Visual : Color change (white → yellow/brown).
  • Analytical : New peaks in HPLC (degradation products) or reduced CH2Br\text{CH}_2\text{Br} signal in NMR.

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of Schiff base ligands for metal coordination chemistry?

  • Methodological Answer :
  • Reaction : React with aldehydes/ketones (e.g., salicylaldehyde) in ethanol under reflux to form Schiff bases.
  • Example : A Pd(II) complex derived from a similar Schiff base ligand showed square planar geometry and NLO activity in DFT studies .
  • Key Parameters : pH (7–9), solvent polarity, and stoichiometric control to avoid polymerization.

Q. What role does the bromomethyl group play in facilitating cross-coupling reactions, and what catalysts are optimal?

  • Methodological Answer :
  • Mechanism : The CH2Br\text{CH}_2\text{Br} group acts as a leaving site in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Catalysts : Pd(dppf)Cl₂ in THF at reflux achieves 85% yield for propargyl derivatives. Additives like K₂CO₃ improve efficiency .
  • Limitations : Competing elimination reactions require careful temperature control.

Q. What computational methods are recommended to predict the non-linear optical (NLO) properties of derivatives?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/GENECP to model hyperpolarizabilities (β\beta) and HOMO-LUMO gaps. For example, Cu(II) complexes of similar ligands showed β\beta values ~10× urea .
  • Software : Gaussian 16 with LANL2DZ basis set for transition metals.

Q. How does the substitution pattern of this compound influence its bioactivity in antimicrobial assays?

  • Methodological Answer :
  • Structural Modifications : Replace CH2Br\text{CH}_2\text{Br} with CH2NH2\text{CH}_2\text{NH}_2 to enhance solubility and interaction with bacterial membranes.
  • Activity Trends : Ag(I) complexes of brominated Schiff bases showed higher inhibition (MIC: 2–8 µg/mL) against E. coli compared to free ligands .

Data Contradictions and Resolutions

  • Synthesis Yields : reports 75% yield for bromination, while shows 40–85% for cross-coupling. Resolution: Optimize brominating agent stoichiometry and catalyst loading.
  • Bioactivity Variance : Ag(I) vs. Cu(II) complexes in show divergent potencies. Hypothesis: Metal ion redox properties and ligand geometry dictate activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.